molecular formula C14H20N4O2 B2368742 1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea CAS No. 1796397-33-5

1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea

Cat. No.: B2368742
CAS No.: 1796397-33-5
M. Wt: 276.34
InChI Key: ZPMTXTBOKAFGBL-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea is a synthetic organic compound with a complex structure that includes a pyridine ring, a piperidine ring, and a urea moiety

Preparation Methods

The synthesis of 1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the pyridine-3-carbonyl chloride. This intermediate is then reacted with 4-piperidone to form the corresponding piperidin-4-yl ketone. The final step involves the reaction of this ketone with dimethylamine and an isocyanate to form the desired urea compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea can be compared with other similar compounds, such as:

    1,1-Dimethyl-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]urea: This compound has a similar structure but with the carbonyl group at a different position on the pyridine ring.

    1,1-Dimethyl-3-[1-(pyridine-4-carbonyl)piperidin-4-yl]urea: Another structural isomer with the carbonyl group at the 4-position of the pyridine ring. These similar compounds may exhibit different chemical and biological properties due to the positional isomerism, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,1-dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-17(2)14(20)16-12-5-8-18(9-6-12)13(19)11-4-3-7-15-10-11/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMTXTBOKAFGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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